Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: is a complex organic compound with a unique structure that enables various applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its intricate molecular framework makes it a valuable tool for studying biological and chemical processes, drug development, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride involves several steps, often starting with readily available starting materials. The reaction conditions typically require conventional chemical transformations and minimal chromatographic purifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic routes mentioned above. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new atoms or groups into the compound's framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: has several scientific research applications, including:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is valuable for studying biological processes and interactions, particularly in enzyme inhibition and receptor binding studies.
Industry: : The compound is used in catalysis and material synthesis, contributing to advancements in these fields.
Mechanism of Action
The mechanism by which Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: can be compared with other similar compounds, such as N-methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide . While both compounds share a similar spirocyclic structure, they differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific reactivity and versatility in various scientific fields.
List of Similar Compounds
N-methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide
2-azaspiro[3.4]octane derivatives
Other spirocyclic compounds with sulfur and nitrogen atoms
Properties
IUPAC Name |
methyl 2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-9-3-8(6)4-14(11,12)5-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWWTACZGEEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.